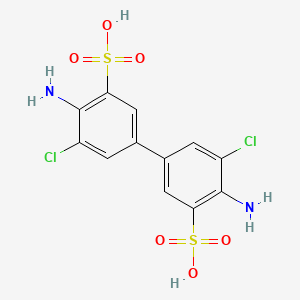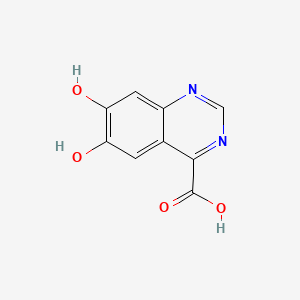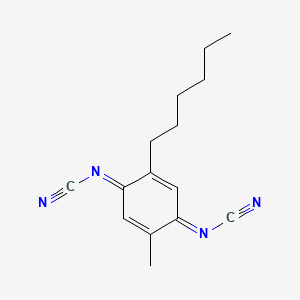
(2-Hexyl-5-methylcyclohexa-2,5-diene-1,4-diylidene)dicyanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Hexyl-5-methylcyclohexa-2,5-diene-1,4-diylidene)dicyanamide is a complex organic compound characterized by its unique structure, which includes a cyclohexadiene ring substituted with hexyl and methyl groups, and two cyano groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hexyl-5-methylcyclohexa-2,5-diene-1,4-diylidene)dicyanamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hexyl-substituted diene with a methyl group, followed by the introduction of cyano groups through a nucleophilic substitution reaction. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and efficiency. The process may include steps such as purification through distillation or recrystallization to remove impurities and achieve the desired product specifications.
化学反应分析
Types of Reactions
(2-Hexyl-5-methylcyclohexa-2,5-diene-1,4-diylidene)dicyanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano groups to amines or other reduced forms.
Substitution: The cyano groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines or alcohols can be used to replace the cyano groups under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.
科学研究应用
Chemistry
In chemistry, (2-Hexyl-5-methylcyclohexa-2,5-diene-1,4-diylidene)dicyanamide is used as a building block for the synthesis of more complex molecules
Biology
The compound has been studied for its potential biological activities, including its ability to interact with biological macromolecules. Research has shown that derivatives of this compound can exhibit cytotoxic effects against certain cancer cell lines, making it a candidate for further investigation in drug development.
Medicine
In medicine, the compound’s derivatives are being explored for their potential as therapeutic agents. Their ability to modulate biological pathways and target specific proteins makes them promising candidates for the treatment of various diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique properties contribute to the enhancement of material performance and durability.
作用机制
The mechanism of action of (2-Hexyl-5-methylcyclohexa-2,5-diene-1,4-diylidene)dicyanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its cytotoxic effects may be mediated through the induction of apoptosis in cancer cells, involving pathways such as caspase activation and reactive oxygen species (ROS) generation.
相似化合物的比较
Similar Compounds
- 2-Hexyl-5-hydroxycyclohexa-2,5-diene-1,4-dione
- 2,5-Dimethoxy-3-hexyl-2,5-cyclohexadiene-1,4-dione
- 2-Hydroxy-5-methoxy-3-hexyl-cyclohexa-2,5-diene-1,4-dione
Uniqueness
Compared to similar compounds, (2-Hexyl-5-methylcyclohexa-2,5-diene-1,4-diylidene)dicyanamide stands out due to its specific substitution pattern and the presence of cyano groups. These structural features confer unique chemical reactivity and biological activity, making it a valuable compound for various applications.
属性
IUPAC Name |
(4-cyanoimino-2-hexyl-5-methylcyclohexa-2,5-dien-1-ylidene)cyanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4/c1-3-4-5-6-7-13-9-14(18-10-16)12(2)8-15(13)19-11-17/h8-9H,3-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGEMDKYAQMTDQM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC(=NC#N)C(=CC1=NC#N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40721363 |
Source


|
| Record name | (2-Hexyl-5-methylcyclohexa-2,5-diene-1,4-diylidene)dicyanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40721363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121720-51-2 |
Source


|
| Record name | (2-Hexyl-5-methylcyclohexa-2,5-diene-1,4-diylidene)dicyanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40721363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
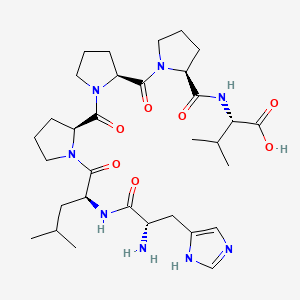

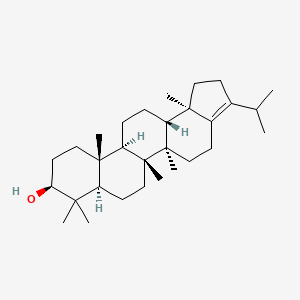
![4,5,7,8-tetrazatricyclo[6.4.0.02,6]dodeca-1,3,6,9,11-pentaene](/img/structure/B571158.png)
